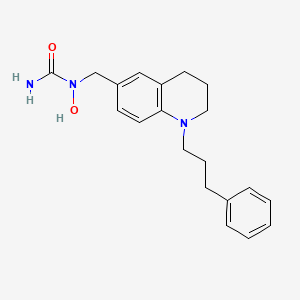

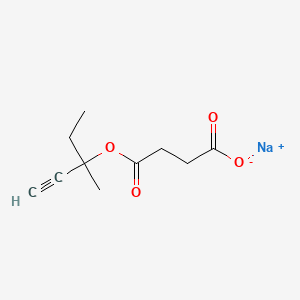

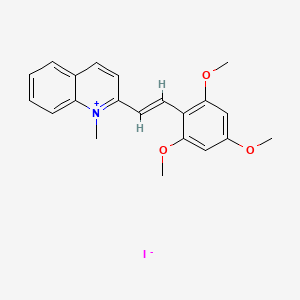

5-Hydroxy-1,6-dimethyluracil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

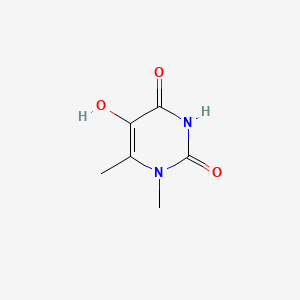

5-ヒドロキシ-1,6-ジメチルウラシルは、ピリミジン塩基であるウラシルの誘導体です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途のために注目されています。それは、ウラシル環上の特定の位置にヒドロキシル基とメチル基が存在することで構造的に特徴付けられ、これらはその化学反応性と生物活性を影響を与える可能性があります。

準備方法

合成経路と反応条件

5-ヒドロキシ-1,6-ジメチルウラシルの合成は、通常、6-メチルウラシルの酸化を含む。 一般的な方法の1つは、エルブス酸化であり、これは金属フタロシアニン触媒(Fe(II)、Fe(III)、およびCoフタロシアニンなど)の存在下で過硫酸アンモニウム((NH₄)₂S₂O₈)を酸化剤として使用する . 反応条件は、高収率を得るために最適化され、ピリミジン環のさらなる酸化および分解を防ぐために、温度は60°C〜80°Cに維持される .

工業的生産方法

5-ヒドロキシ-1,6-ジメチルウラシルの工業的生産方法は、実験室規模の合成に似ているが、より大きな容量に対応するように拡大されている。連続フローリアクターと高度な触媒系の使用は、生産プロセスの効率と収率を高めることができる。反応パラメータ(温度、圧力、触媒濃度など)の最適化は、工業規模の合成に不可欠である。

化学反応の分析

反応の種類

5-ヒドロキシ-1,6-ジメチルウラシルは、次のようなさまざまな化学反応を受ける。

一般的な試薬と条件

酸化: アルカリ性溶液中の過硫酸アンモニウム((NH₄)₂S₂O₈)と分子状酸素。

主要な生成物

酸化: さらなる酸化は、ピリミジン環の分解につながる可能性がある。

科学研究への応用

5-ヒドロキシ-1,6-ジメチルウラシルは、科学研究でいくつかの応用がある。

化学: それは、より複雑な分子や材料の合成のためのビルディングブロックとして役立つ。

生物学: この化合物は、塩基に構造的に類似しているため、DNAとRNAの相互作用の研究に役立つ。

医学: 5-ヒドロキシ-1,6-ジメチルウラシルの誘導体は、免疫調節剤および抗酸化剤として有望であることが示されている.

産業: この化合物は、医薬品やその他の化学製品の開発に使用される。

科学的研究の応用

5-Hydroxy-1,6-dimethyluracil has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structural similarity to nucleobases makes it useful in studies of DNA and RNA interactions.

Medicine: Derivatives of this compound have shown promise as immunomodulators and antioxidants.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

作用機序

5-ヒドロキシ-1,6-ジメチルウラシルの作用機序は、主にその抗酸化活性に関連している。 5位にあるヒドロキシル基は、フリーラジカルを捕捉することができ、これにより細胞は酸化損傷から保護される . この活性は、化合物の反応性とバイオアベイラビリティに影響を与える可能性のあるメチル基の存在によって強化される .

類似の化合物との比較

類似の化合物

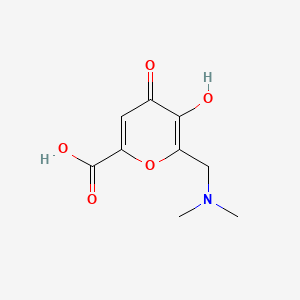

5-ヒドロキシ-6-メチルウラシル: 同様の抗酸化特性を持つウラシルの別の誘導体.

5-ヒドロキシ-1,3,6-トリメチルウラシル: 5-ヒドロキシ-1,6-ジメチルウラシルと比較して、より高い抗酸化活性とバイオアベイラビリティを持つ誘導体.

独自性

5-ヒドロキシ-1,6-ジメチルウラシルは、その化学的および生物学的特性に影響を与える特定の置換パターンのために独自である。ウラシル環上の異なる位置にヒドロキシル基とメチル基の両方があることで、反応性と安定性のバランスがとれ、さまざまな用途に貴重な化合物となっている。

類似化合物との比較

Similar Compounds

5-Hydroxy-6-methyluracil: Another derivative of uracil with similar antioxidant properties.

5-Hydroxy-1,3,6-trimethyluracil: A derivative with higher antioxidant activity and bioavailability compared to 5-Hydroxy-1,6-dimethyluracil.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical and biological properties. The presence of both hydroxyl and methyl groups at distinct positions on the uracil ring provides a balance of reactivity and stability, making it a valuable compound for various applications.

特性

CAS番号 |

159211-24-2 |

|---|---|

分子式 |

C6H8N2O3 |

分子量 |

156.14 g/mol |

IUPAC名 |

5-hydroxy-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(9)5(10)7-6(11)8(3)2/h9H,1-2H3,(H,7,10,11) |

InChIキー |

FWSJXUFXMIGDAQ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)NC(=O)N1C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。